2-[(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)methyl]benzonitrile
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Overview
Description
2-[(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)METHYL]BENZONITRILE is a complex organic compound with a unique structure that includes a benzimidazole core fused with a dioxino ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)METHYL]BENZONITRILE typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)METHYL]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or azido derivatives .
Scientific Research Applications
2-[(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)METHYL]BENZONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-[(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)METHYL]BENZONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and dioxino-fused molecules. Examples include:
2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole: A simpler analog with similar structural features.
(2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetic acid: A derivative with an additional acetic acid group.
Uniqueness
The uniqueness of 2-[(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)METHYL]BENZONITRILE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H15N3O2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-[(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C18H15N3O2/c1-12-20-15-8-17-18(23-7-6-22-17)9-16(15)21(12)11-14-5-3-2-4-13(14)10-19/h2-5,8-9H,6-7,11H2,1H3 |
InChI Key |
WFNVDTVLHVDZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N1CC4=CC=CC=C4C#N)OCCO3 |
Origin of Product |
United States |
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